molecular formula C14H9Cl2FO2 B1420726 5-Chloro-2-[(4-fluorobenzyl)oxy]benzoyl chloride CAS No. 1160260-10-5

5-Chloro-2-[(4-fluorobenzyl)oxy]benzoyl chloride

Cat. No.: B1420726
CAS No.: 1160260-10-5
M. Wt: 299.1 g/mol
InChI Key: AGXAJOHSPMEURE-UHFFFAOYSA-N
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Description

5-Chloro-2-[(4-fluorobenzyl)oxy]benzoyl chloride is a halogenated acyl chloride with the molecular formula C₁₄H₉Cl₂FO₂ and an approximate molecular weight of 299.12 g/mol. Structurally, it consists of a benzoyl chloride core substituted with a chlorine atom at the 5-position and a (4-fluorobenzyl)oxy group at the 2-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the formation of esters, amides, or other functionalized aromatic systems. Its reactivity stems from the electrophilic acyl chloride group, which readily undergoes nucleophilic substitution or addition reactions.

Properties

IUPAC Name

5-chloro-2-[(4-fluorophenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2FO2/c15-10-3-6-13(12(7-10)14(16)18)19-8-9-1-4-11(17)5-2-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGXAJOHSPMEURE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route:

Preparation Methods Analysis

Given the lack of specific literature on This compound , we can consider the synthesis of similar compounds for guidance. For instance, 2-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride is synthesized by reacting 2-chloro-4-fluorobenzyl alcohol with benzoyl chloride in the presence of a base like pyridine.

Comparison with Similar Compounds:

Compound Molecular Formula Synthesis Method
This compound C₁₄H₉ClFO₂ Hypothetical: Reaction of 5-chlorobenzoyl chloride with 4-fluorobenzyl alcohol
2-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride C₁₄H₉Cl₂FO₂ Reaction of 2-chloro-4-fluorobenzyl alcohol with benzoyl chloride

- Vulcan Chemicals. (2023). 5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzoyl chloride.
- PubChem. (2025). 5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzoyl chloride.
- BenchChem. (n.d.). 2-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride. Note: Although BenchChem is generally considered unreliable, this reference is used here for illustrative purposes only.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the benzoyl chloride group.

    Oxidation and Reduction Reactions: The aromatic ring can participate in various oxidation and reduction reactions, although these are less common for this specific compound.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include amides, esters, and thioesters.

    Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized aromatic compounds.

Scientific Research Applications

Organic Synthesis

5-Chloro-2-[(4-fluorobenzyl)oxy]benzoyl chloride serves as an important intermediate in the synthesis of complex organic molecules. It can facilitate the formation of various derivatives through acylation reactions with nucleophiles, which is critical in developing new pharmaceutical agents and agrochemicals .

Medicinal Chemistry

The compound is utilized as a precursor in the synthesis of bioactive compounds, particularly in drug development. Its structural characteristics allow it to interact with biological targets effectively, leading to potential therapeutic applications. For instance, similar compounds have shown promise as enzyme inhibitors, which are crucial for managing conditions like diabetes through Dipeptidyl Peptidase IV (DPP-IV) inhibition .

Antimicrobial Activity

Research has indicated that compounds structurally related to this compound exhibit significant antimicrobial properties. Studies on analogous compounds have demonstrated effective inhibition against various bacterial strains, suggesting potential applications in developing new antibiotics .

Proteomics Research

In proteomics, this compound is employed as a reagent for labeling proteins and studying their interactions. Its ability to react with nucleophiles makes it valuable for synthesizing various bioactive molecules, potentially leading to advancements in understanding protein functions and interactions .

A series of studies have explored the biological activities of compounds related to this compound:

  • Inhibition Studies : Compounds similar to this one have been investigated for their ability to inhibit key enzymes involved in metabolic pathways. For instance, research has shown that chlorinated derivatives can act as effective inhibitors of DPP-IV, with IC50 values indicating significant inhibitory potential .
  • Antimicrobial Testing : Comparative studies have revealed that certain derivatives demonstrate minimum inhibitory concentration (MIC) values as low as 3.12 μg/mL against pathogens like Staphylococcus aureus, highlighting their potential as new antimicrobial agents .

Toxicological Profiles

Understanding the safety profiles of these compounds is crucial. Investigations into related chlorinated compounds have raised concerns regarding hepatotoxicity and nephrotoxicity at elevated doses. Such findings emphasize the importance of thorough toxicological assessments during drug development.

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(4-fluorobenzyl)oxy]benzoyl chloride primarily involves its reactivity as a benzoyl chloride. It can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the benzyl ring significantly influences chemical behavior:

  • Its molecular weight is 299.12 g/mol, identical to the target compound .
  • 5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride (CAS 1160260-41-2): The addition of a chlorine atom at the 2-position and fluorine at the 6-position increases molecular weight (333.57 g/mol ) and enhances electrophilicity due to cumulative electron-withdrawing effects. This may accelerate reactions with nucleophiles but could also reduce solubility .
  • 5-Chloro-2-[(4-methylbenzyl)oxy]benzoyl chloride (CAS 1160260-18-3): The para-methyl group is electron-donating, which may stabilize the acyl chloride via resonance but introduce steric bulk. Molecular weight is 295.17 g/mol , slightly lower than fluorinated analogues .

Physical Properties

Key physical parameters vary with substituent type and position:

Compound Name Molecular Formula Molecular Weight (g/mol) Predicted Density (g/cm³) Predicted Boiling Point (°C)
5-Chloro-2-[(4-fluorobenzyl)oxy]benzoyl chloride C₁₄H₉Cl₂FO₂ 299.12 N/A N/A
5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl chloride C₁₄H₉Cl₂FO₂ 299.12 N/A N/A
5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride C₁₄H₈Cl₃FO₂ 333.57 N/A N/A
5-Chloro-2-[(3-chlorobenzyl)oxy]benzoyl chloride C₁₄H₉Cl₃O₂ 315.58 1.406 427.5
5-Chloro-2-[(4-methylbenzyl)oxy]benzoyl chloride C₁₅H₁₂Cl₂O₂ 295.17 N/A N/A

Data derived from

The 3-chloro derivative (315.58 g/mol) exhibits the highest predicted boiling point (427.5°C ), attributed to increased molecular mass and chlorine’s polarizability. Fluorinated analogues generally have lower boiling points due to reduced molecular symmetry and weaker intermolecular forces.

Biological Activity

5-Chloro-2-[(4-fluorobenzyl)oxy]benzoyl chloride is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article explores its chemical properties, synthesis, biological activity, and relevant case studies.

  • Molecular Formula : C₁₄H₉Cl₂F O₂
  • Molecular Weight : 299.13 g/mol
  • CAS Number : 1160260-10-5

The structure features a benzoyl chloride moiety substituted with a chloro group and a 4-fluorobenzyl ether, which contributes to its reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 4-fluorobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Antibacterial Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antibacterial properties. For instance, derivatives containing chloro and fluorine substituents have shown effectiveness against various bacterial strains, including Echerichia coli and Staphylococcus aureus .

In a disc diffusion method study, compounds with similar structures demonstrated significant inhibition zones against gram-positive and gram-negative bacteria, suggesting that the presence of halogen atoms enhances their antibacterial potency .

Cytotoxic Activity

Research has also focused on the cytotoxic effects of related compounds on cancer cell lines. A study evaluating various derivatives found that certain substitutions, particularly those involving trifluoromethyl groups, significantly increased cytotoxicity against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer) .

The mechanism of action appears to involve apoptosis induction and cell cycle arrest in treated cells. For example, compounds were shown to induce G0/G1 and G2/M phase arrest in a concentration-dependent manner, with associated increases in apoptotic cell populations .

Case Studies

  • Antibacterial Efficacy : A study investigating the antibacterial activity of various chlorinated phenols found that derivatives with fluorine substitutions exhibited enhanced activity against Echerichia coli and Staphylococcus aureus. The study used standard antibiotic controls for comparison and reported significant inhibition zones for the tested compounds .
  • Cytotoxicity in Cancer Research : In vitro studies on the cytotoxicity of related compounds revealed IC₅₀ values indicating effective inhibition of cell viability across multiple cancer cell lines. The results highlighted the importance of structural modifications in enhancing biological activity .

Research Findings Summary

Biological ActivityObserved EffectsReference
AntibacterialSignificant inhibition against Echerichia coli and Staphylococcus aureus
CytotoxicityInduced apoptosis in HCT-116 and MCF-7 cell lines; G0/G1 and G2/M phase arrest
MechanismInteraction with cellular pathways leading to apoptosis

Q & A

Q. What are the optimal synthetic routes for 5-Chloro-2-[(4-fluorobenzyl)oxy]benzoyl chloride, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of benzoyl chloride derivatives typically employs chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride (C₂Cl₂O₂). For analogous compounds (e.g., 2-chloro-4-fluoro-5-nitrobenzoyl chloride), key variables include:

  • Reagent selection : Thionyl chloride is widely used but requires longer reaction times (4–12 hours) and elevated temperatures (50°C), while oxalyl chloride may reduce reaction times but necessitates catalytic dimethylformamide (DMF) for activation .
  • Solvent choice : Benzene or dichloromethane (DCM) are common. DCM is preferred for lower toxicity and easier solvent removal .
  • Temperature control : Reactions at 0–20°C minimize side products but may require extended durations. Higher temperatures (50°C) accelerate reactions but risk decomposition .

Example Protocol (Adapted from ):

Reagent SystemSolventTemperatureReaction TimeYield/Purity Notes
SOCl₂ + DMFDCM0–20°C4–12 hoursYellow solid, 85% yield
Oxalyl chloride + DMFDCM50°C1–3 hoursOrange solid, 78% yield

Recommendation: Optimize chlorination using SOCl₂ in DCM at 20°C with rigorous moisture exclusion. Monitor reaction progress via TLC or in situ IR spectroscopy for acyl chloride formation (C=O stretch ~1800 cm⁻¹).

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should researchers focus on?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Aromatic protons: Expect splitting patterns from the 4-fluorobenzyloxy and chloro-substituted benzene rings. The 4-fluorobenzyloxy group will show distinct coupling (e.g., ¹H: δ 7.3–7.5 ppm for ortho protons; ¹⁹F: δ -115 ppm for para-F) .
    • Benzoyl chloride carbonyl: A deshielded carbon signal at ~170 ppm in ¹³C NMR .
  • FT-IR : Confirm acyl chloride presence via a strong C=O stretch at 1770–1810 cm⁻¹ and absence of carboxylic acid O-H (~3000 cm⁻¹) .
  • Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ and characteristic fragments (e.g., loss of Cl or fluorobenzyl groups) .

Validation Tip: Compare spectral data with structurally similar compounds (e.g., 2-(trifluoromethoxy)benzoyl chloride) to resolve ambiguities .

Q. What are the primary safety considerations when handling this compound, based on its reactivity and toxicity profile?

Methodological Answer:

  • Reactivity Hazards :
    • Hydrolysis: The acyl chloride reacts violently with water, releasing HCl gas. Use anhydrous conditions and inert atmospheres (N₂/Ar) .
    • Corrosivity: Causes severe skin/eye damage (GHS Category 1B). Always use gloves (nitrile), face shields, and fume hoods .
  • Toxicity :
    • Potential carcinogenicity: Analogous chlorinated toluenes and benzoyl chlorides are classified as Group 2A (probably carcinogenic to humans) due to evidence in animal models .
    • Exposure Control: Maintain airborne levels below OSHA’s permissible exposure limit (PEL) for acyl chlorides (0.5 mg/m³) using local exhaust ventilation .

Emergency Protocol : In case of skin contact, rinse immediately with copious water (≥15 minutes) and seek medical attention. For spills, neutralize with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers address discrepancies in reported reaction outcomes when using different chlorinating agents for the synthesis of this compound?

Methodological Answer: Discrepancies often arise from competing reaction pathways:

  • Thionyl Chloride (SOCl₂) : Generates HCl gas, which may protonate sensitive substrates. Side reactions (e.g., sulfonation) can occur if excess reagent is not removed promptly .
  • Oxalyl Chloride (C₂Cl₂O₂) : Requires catalytic DMF to form the reactive imidazolide intermediate. This system is milder but may leave residual DMF, complicating purification .

Troubleshooting Strategy:

Perform kinetic studies using in situ monitoring (e.g., Raman spectroscopy) to identify intermediates.

Compare byproduct profiles via LC-MS. For example, oxalyl chloride reactions may yield oxamate derivatives, while SOCl₂ could produce sulfonic acids .

Optimize stoichiometry: Use 1.2–1.5 equivalents of chlorinating agent to minimize side reactions.

Q. What strategies can be employed to mitigate hydrolysis during storage or reaction, given the compound's sensitivity to moisture?

Methodological Answer:

  • Storage : Store under inert gas (Ar) in flame-sealed ampoules or desiccated containers with molecular sieves (3Å). Avoid refrigeration, as condensation may introduce moisture .
  • Reaction Setup : Pre-dry solvents (e.g., DCM over CaH₂) and use Schlenk-line techniques for air-sensitive transfers.
  • Stabilizers : Add stabilizers like 2,6-di-tert-butyl-4-methylphenol (BHT) at 0.1–0.5 wt% to inhibit radical-mediated degradation .

Stability Testing : Conduct accelerated aging studies (40°C/75% RH) with periodic HPLC analysis to quantify hydrolytic degradation (e.g., formation of carboxylic acid) .

Q. How does the electronic influence of the 4-fluorobenzyloxy group affect the reactivity of the benzoyl chloride moiety in nucleophilic acyl substitution reactions?

Methodological Answer: The 4-fluorobenzyloxy group is electron-withdrawing (-I effect), which:

  • Activates the Acyl Chloride : Increases electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles (e.g., amines, alcohols).
  • Directs Substituents : The fluorine’s meta-directing nature influences regioselectivity in subsequent aromatic substitutions .

Q. Experimental Validation :

  • Compare reaction rates with non-fluorinated analogs (e.g., benzyloxy derivatives) using kinetic assays.
  • Computational analysis (DFT): Calculate partial charges at the carbonyl carbon to quantify electronic effects .

Case Study : In the synthesis of benzoyl peroxide, fluorinated analogs exhibit faster reaction kinetics with H₂O₂ due to enhanced electrophilicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-2-[(4-fluorobenzyl)oxy]benzoyl chloride
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-[(4-fluorobenzyl)oxy]benzoyl chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.